molecular formula C18H34INO2 B12627485 C18H34Ino2

C18H34Ino2

Cat. No.: B12627485
M. Wt: 423.4 g/mol
InChI Key: KAPDALONSPMLTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C18H34O2 oleic acid . It is a monounsaturated fatty acid that occurs naturally in various animal and vegetable fats and oils. Oleic acid is an odorless, colorless oil, although commercial samples may appear yellowish due to impurities . It is a common component of many natural oils, including olive oil, and is known for its beneficial properties in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through the hydrolysis of triglycerides, which are the main constituents of natural fats and oils. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including oleic acid. This can be achieved using water (hydrolysis) or steam (steam hydrolysis) under high pressure and temperature .

Industrial Production Methods: Industrially, oleic acid is produced by the saponification of fats and oils, followed by acidification. In this process, fats and oils are treated with a strong base, such as sodium hydroxide, to form soap and glycerol. The soap is then acidified to release the fatty acids, including oleic acid .

Comparison with Similar Compounds

Oleic acid can be compared with other similar fatty acids:

Uniqueness: Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and reactivity. This makes it less prone to oxidation compared to polyunsaturated fatty acids while still offering health benefits associated with unsaturated fats .

Biological Activity

C18H34Ino2, commonly known as borneol, is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, potential therapeutic applications, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

  • Chemical Formula : this compound
  • Molecular Weight : Approximately 282.47 g/mol
  • Structure : Borneol consists of a bicyclic structure with a hydroxyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activities

Borneol exhibits a range of biological activities that make it a compound of interest in pharmacology and medicinal chemistry. The following sections detail its key activities.

1. Antiviral Properties

Research indicates that borneol possesses significant antiviral activity. Studies have shown it to inhibit the replication of various viruses, including:

  • Influenza Virus : Borneol has been found to reduce viral load and improve survival rates in infected subjects.
  • Herpes Simplex Virus (HSV) : In vitro studies demonstrate that borneol can inhibit HSV replication by interfering with viral entry into host cells.

2. Anti-inflammatory Effects

Borneol has demonstrated anti-inflammatory properties through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-α and IL-6, which are involved in inflammatory responses.
  • Modulation of NF-kB Pathway : Borneol inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

3. Analgesic Activity

The analgesic effects of borneol have been documented in various studies:

  • Pain Relief in Animal Models : Borneol administration resulted in significant pain reduction in models of acute and chronic pain.
  • Mechanism of Action : The analgesic effect is believed to be mediated through modulation of pain pathways involving opioid receptors.

Case Studies

Several case studies illustrate the practical applications of borneol in clinical settings:

Study Objective Findings
Study 1Evaluate antiviral effects against influenzaBorneol significantly reduced viral replication and improved recovery times in infected mice.
Study 2Assess anti-inflammatory properties in arthritis modelsTreatment with borneol led to decreased swelling and pain scores compared to control groups.
Study 3Investigate analgesic effects post-surgeryPatients receiving borneol reported lower pain levels and reduced need for analgesics post-operatively.

The biological activity of borneol can be attributed to several mechanisms:

  • Interaction with Cell Membranes : Borneol's lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
  • Receptor Modulation : It acts on various receptors, including cannabinoid and opioid receptors, enhancing its analgesic properties.
  • Antioxidant Activity : Borneol exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects.

Properties

Molecular Formula

C18H34INO2

Molecular Weight

423.4 g/mol

IUPAC Name

[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide

InChI

InChI=1S/C18H34NO2.HI/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

KAPDALONSPMLTG-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C.[I-]

Origin of Product

United States

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